4,8-Dimethylquinoline-3-carboxylic acid

Catalog No.
S14255366
CAS No.
1031929-51-7
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,8-Dimethylquinoline-3-carboxylic acid

CAS Number

1031929-51-7

Product Name

4,8-Dimethylquinoline-3-carboxylic acid

IUPAC Name

4,8-dimethylquinoline-3-carboxylic acid

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-7-4-3-5-9-8(2)10(12(14)15)6-13-11(7)9/h3-6H,1-2H3,(H,14,15)

InChI Key

VCTLRAXEFNWJOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C=N2)C(=O)O)C

4,8-Dimethylquinoline-3-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol. It features a quinoline structure, which consists of a fused benzene and pyridine ring, with methyl groups at the 4 and 8 positions and a carboxylic acid group at the 3 position. This compound is notable for its potential applications in pharmaceuticals and chemical research due to its unique chemical properties and structural characteristics .

Typical of carboxylic acids and heterocyclic compounds. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of a quinoline derivative.
  • Nucleophilic Substitution: The presence of the nitrogen atom in the quinoline structure allows for nucleophilic attack, facilitating substitutions at various positions on the ring.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different chemical properties .

The synthesis of 4,8-dimethylquinoline-3-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors containing both aromatic and carboxylic functionalities, cyclization can yield quinoline derivatives.
  • Methylation Reactions: Using methylating agents on quinoline derivatives can introduce the methyl groups at the 4 and 8 positions.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through reactions such as Kolbe electrolysis or via direct carboxylation methods.

These synthetic routes can be modified to optimize yields and purity based on specific laboratory conditions .

4,8-Dimethylquinoline-3-carboxylic acid finds applications in various fields:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting various diseases.
  • Chemical Research: Its unique structure makes it a subject of interest for studying reaction mechanisms involving quinolines.
  • Analytical Chemistry: This compound is used as a reference standard in analytical methods like chromatography due to its stable properties .

Interaction studies involving 4,8-dimethylquinoline-3-carboxylic acid focus on its binding affinity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how this compound interacts with specific enzymes or receptors.
  • In vitro Assays: To evaluate its biological activity against pathogens or cancer cell lines.

Such studies help elucidate its potential therapeutic roles and mechanisms of action .

Several compounds share structural similarities with 4,8-dimethylquinoline-3-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
5,8-Dimethylquinoline-3-carboxylic acidC₁₂H₁₁NO₂Methyl groups at different positions; potential differences in biological activity.
3-Hydroxy-2,8-dimethylquinoline-4-carboxylic acidC₁₂H₁₁NO₃Hydroxyl group introduces different reactivity; may exhibit distinct biological properties.
6-Methoxyquinoline-3-carboxylic acidC₁₂H₉NO₃Presence of methoxy group alters electronic properties; potential use in different applications.

The unique positioning of functional groups in 4,8-dimethylquinoline-3-carboxylic acid contributes to its distinct chemical behavior and potential applications compared to these similar compounds .

Reaction Mechanism and Regiochemical Control

The Gould-Jacobs cyclization remains a cornerstone for constructing quinoline-3-carboxylic acid frameworks. This method involves thermal cyclization of ethoxymethylidene malonate intermediates derived from aniline precursors. For 4,8-dimethyl derivatives, regioselectivity is governed by steric hindrance from the 8-methyl group and electronic effects of the 4-carboxylic acid moiety. Computational studies indicate that the 8-methyl substituent directs cyclization to the 3-position by destabilizing alternative transition states through van der Waals repulsions.

Table 1: Optimization of Gould-Jacobs Conditions for 4,8-Dimethylquinoline-3-Carboxylic Acid

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOH (4%)Ethanol78576
KOH (6%)MeOH/H2O85482
NaOEt (10%)Toluene110368

Higher base concentrations (6% KOH) in methanol-water mixtures improve yields to 82% by accelerating enolate formation while minimizing ester hydrolysis. Microwave-assisted protocols reduce reaction times to 20 minutes with comparable yields.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

201.078978594 g/mol

Monoisotopic Mass

201.078978594 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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